

Applications of 1-Propargyl-1H-benzotriazole in Drug Discovery and Development

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Compound of Interest

Compound Name: 1-Propargyl-1H-benzotriazole

Cat. No.: B116205

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propargyl-1H-benzotriazole is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of novel heterocyclic compounds with a wide range of pharmacological activities. Its terminal alkyne group makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are key scaffolds in many biologically active molecules. Benzotriazole derivatives, in general, are known to exhibit diverse biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties. This document provides detailed application notes and experimental protocols for the use of **1-Propargyl-1H-benzotriazole** in drug discovery and development.

Key Applications

The primary application of **1-Propargyl-1H-benzotriazole** in drug discovery is its use as a precursor for the synthesis of 1,2,3-triazole derivatives via the CuAAC reaction. The resulting 1-((1H-benzo[d][1][2][3]triazol-1-yl)methyl)-1H-1,2,3-triazole scaffold has been incorporated into molecules with significant anticancer and antimicrobial activities.

Anticancer Applications



Numerous studies have demonstrated the potential of 1,2,3-triazole derivatives as anticancer agents. These compounds can induce apoptosis and inhibit cell cycle progression in various cancer cell lines. The benzotriazole moiety itself can contribute to the biological activity of these compounds.

Antimicrobial Applications

The 1,2,3-triazole ring is a common feature in many antimicrobial agents. Derivatives synthesized from **1-Propargyl-1H-benzotriazole** have shown promising activity against a range of bacterial and fungal strains. The ability to easily generate a library of diverse molecules through click chemistry makes this an attractive strategy for the discovery of new antimicrobial drugs.

Data Presentation

The following tables summarize the quantitative data for the biological activities of various 1,2,3-triazole derivatives that can be synthesized using **1-Propargyl-1H-benzotriazole** as a starting material.

Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
1	HT-1080	15.13	[1][2]
A-549	21.25	[1][2]	_
MCF-7	18.06	[1][2]	_
MDA-MB-231	16.32	[1][2]	_
2	MCF-7	0.31	[3]
Caco-2	4.98	[3]	
3	HCT-116	1.09	[4]
4	MCF-7	1.1	[5]
HCT-116	2.6	[5]	
HepG2	1.4	[5]	
	-	[~]	



Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Antimicrobial Activity of 1,2,3-Triazole Derivatives

Compound ID	Microorganism	MIC (μg/mL)	Reference
5	Enterococcus faecalis	12.5 - 50	[1]
6	Staphylococcus aureus	4 - 8	[6]
7	Staphylococcus aureus	16	[6]
8	Escherichia coli	9 - 15	[6]

Note: The MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of bioactive 1,2,3-triazole derivatives using **1-Propargyl-1H-benzotriazole**.

Protocol 1: General Procedure for the Synthesis of 1-((1H-benzo[d][1][2][3]triazol-1-yl)methyl)-4-aryl-1H-1,2,3triazoles via CuAAC Reaction

This protocol describes a general method for the copper-catalyzed azide-alkyne cycloaddition reaction between **1-Propargyl-1H-benzotriazole** and various aryl azides.[2]

Materials:

- 1-Propargyl-1H-benzotriazole
- Substituted aryl azide



- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Sodium ascorbate
- Water (H₂O)
- Dichloromethane (CH₂Cl₂)
- Sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask, dissolve 1-Propargyl-1H-benzotriazole (1 equivalent) and the substituted aryl azide (1 equivalent) in water (5 mL).
- To this solution, add CuSO₄·5H₂O (0.05 equivalents) and sodium ascorbate (0.1 equivalents).
- Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion of the reaction, filter the mixture to remove the copper catalyst.
- Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
- Combine the organic layers and dry over anhydrous Na₂SO₄.
- Concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 1-((1H-benzo[d][1][2][3]triazol-1-yl)methyl)-4-aryl-1H-1,2,3-triazole.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[4]



Materials:

- Synthesized 1,2,3-triazole compounds
- Cancer cell lines (e.g., MCF-7, A549, HCT-116)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare various concentrations of the synthesized compounds in the culture medium.
- After 24 hours, replace the medium with fresh medium containing the different concentrations of the compounds and incubate for another 48 hours.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)



This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.[1]

Materials:

- Synthesized 1,2,3-triazole compounds
- Bacterial or fungal strains
- Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
- 96-well microtiter plates
- Microplate reader or visual inspection

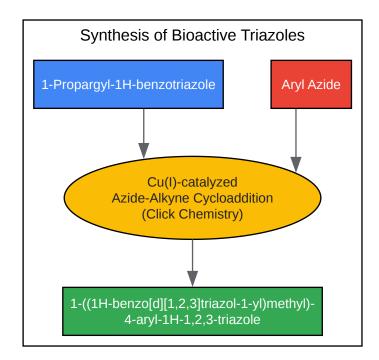
Procedure:

- Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well microtiter plate.
- Prepare a standardized inoculum of the test microorganism and add it to each well.
- Include positive (microorganism with no compound) and negative (broth only) controls.
- Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

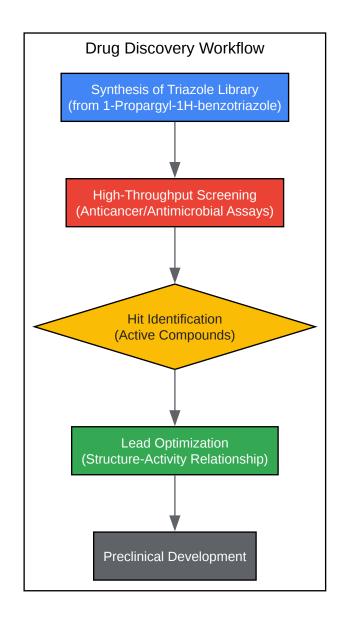
Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of **1-Propargyl-1H-benzotriazole** in drug discovery.

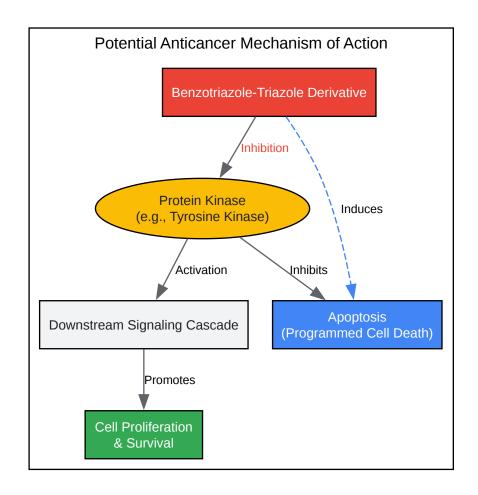












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